N-(3-chlorophenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide
Description
This compound features a pyrrolo[3,4-d][1,2,3]triazole core substituted with a 3-chlorophenyl group on the acetamide moiety and a 3,4-difluorophenyl group at the 5-position of the triazole ring. The structural complexity arises from the fused heterocyclic system, which is functionalized with halogen atoms (Cl, F) to modulate electronic and steric properties.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF2N5O3/c19-9-2-1-3-10(6-9)22-14(27)8-25-16-15(23-24-25)17(28)26(18(16)29)11-4-5-12(20)13(21)7-11/h1-7,15-16H,8H2,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQISNFKRUHGBEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF2N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide is a complex organic compound that has drawn attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a pyrrolo[3,4-d][1,2,3]triazole core with chlorophenyl and difluorophenyl substituents. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H17F2N5O3 |
| Molecular Weight | 413.4 g/mol |
| IUPAC Name | 2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-chlorophenyl)acetamide |
| InChI Key | XFEABLRCPMGQEW-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound has been shown to exhibit enzyme inhibition properties which may influence various metabolic pathways.
Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Anticancer Activity : Studies have suggested that derivatives of pyrrolo[3,4-d][1,2,3]triazoles possess anticancer properties by inhibiting cell proliferation in various cancer cell lines.
- Antimicrobial Properties : Some investigations have demonstrated that similar compounds exhibit significant antimicrobial activity against a range of pathogens.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
Case Studies
- Anticancer Studies : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have shown that the compound can inhibit cell growth with IC50 values in the micromolar range. These findings suggest its potential as a lead compound for developing new anticancer agents.
- Enzyme Inhibition : A study reported that related compounds exhibited selective inhibition of butyrylcholinesterase (BChE), which is relevant in neurodegenerative diseases like Alzheimer's. The IC50 value for BChE was found to be comparable to known inhibitors such as physostigmine.
- Antimicrobial Activity : Preliminary screening against bacterial strains showed promising results with minimum inhibitory concentrations (MICs) indicating effective antimicrobial properties.
Comparative Analysis
A comparative analysis of similar compounds reveals varying degrees of biological activity:
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| N-(3-chlorophenyl)-2-[...] | Anticancer | 10-15 |
| 2-[5-(3,4-Difluorophenyl)-...] | BChE Inhibition | 46.42 |
| 1-[3-Methyl-5-(2-chlorophenyl)... | Antimicrobial | 25 |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocyclic Modifications
The target compound shares a pyrrolo-triazole-dione core with analogues described in and . Key differences lie in the substituent patterns:
- : A closely related compound, 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-pyrrolotriazolyl]-N-(2,3-dimethylphenyl)acetamide, substitutes the 3-chlorophenyl group with 2,3-dimethylphenyl and positions the chloro and fluoro groups on adjacent phenyl carbons. This alters steric bulk and electron-withdrawing effects compared to the target compound’s 3,4-difluorophenyl group .
- : Derivatives M1–M3 feature sulfonyl acetamide linkages and substituents like o-tolyl (M1), p-tolyl (M2), and 2-methoxyphenyl (M3). These lack halogens but introduce methyl or methoxy groups, which reduce polarity and may decrease metabolic resistance compared to halogenated analogues .
Table 1: Substituent Effects on Key Properties
*Estimated based on molecular formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
